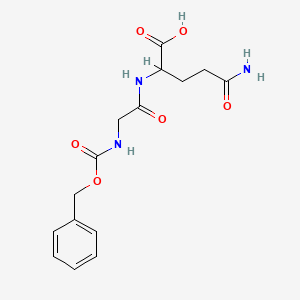

N-Cbz-glycyl-L-glutamine

Description

Contextualization within Protected Peptide and Amino Acid Derivative Chemistry Research

The field of peptide chemistry is fundamentally reliant on the strategic use of protecting groups. Amino acids are bifunctional molecules, containing both a reactive amino group and a carboxylic acid group. During the formation of a peptide bond (an amide linkage), these reactive sites must be selectively masked to prevent uncontrolled polymerization and other unwanted side reactions. acs.org The synthesis of a specific dipeptide like N-Cbz-glycyl-L-glutamine necessitates the protection of the non-participating amino group of one amino acid and the carboxyl group of the other. acs.org

The benzyloxycarbonyl (Cbz) group is one of the most historically significant and enduring N-terminal protecting groups in peptide synthesis. Its introduction was a pivotal moment in the field, enabling chemists to exert precise control over the peptide elongation process. The Cbz group is stable under a range of reaction conditions used for peptide coupling but can be cleanly removed under specific, mild conditions, most commonly through catalytic hydrogenation or treatment with certain strong acids. smolecule.comnih.gov This selective reactivity is crucial for stepwise peptide synthesis.

Within this context, this compound serves as an archetypal protected dipeptide. It functions as a key building block, ready for either the deprotection of its N-terminal to allow coupling with another activated amino acid or the activation of its C-terminal carboxyl group to react with the amino group of another peptide or amino acid. smolecule.comnih.gov This positions it as a critical intermediate in the synthesis of larger, biologically relevant peptides.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[[(Benzyloxy)carbonyl]amino]-4-carbamoylbutanoic acid |

| Synonyms | N-Cbz-L-glutamine, Z-Gln-OH, N-Benzyloxycarbonyl-L-glutamine |

| Molecular Formula | C₁₃H₁₆N₂O₅ |

| Molecular Weight | 280.28 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 134-140 °C |

| CAS Number | 2650-64-8 |

Data sourced from multiple chemical suppliers and databases. biosynth.comcymitquimica.comsigmaaldrich.com

Historical Trajectories and Milestones in Protected Dipeptide Synthesis and Academic Investigation

The chemical synthesis of peptides has been a central challenge in organic chemistry for over a century. Early attempts were often hampered by low yields and a lack of control over the sequence of amino acids. A monumental breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) protecting group. This development revolutionized peptide chemistry by providing a reliable method to temporarily mask the N-terminus of an amino acid, allowing for controlled amide bond formation, and then removing the protecting group without damaging the newly formed peptide.

This innovation paved the way for the logical, stepwise synthesis of peptides in solution, a method now referred to as liquid-phase peptide synthesis. openaccessjournals.com Using this approach, protected dipeptides such as this compound could be synthesized and purified as stable intermediates. These intermediates would then be used in subsequent steps to build longer peptide chains. The synthesis typically involves reacting N-Cbz-glycine with an L-glutamine derivative where the carboxyl group is protected (e.g., as a methyl ester), often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the amide bond formation. google.comgoogle.com

Further significant advancements included the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield, which involves anchoring the growing peptide chain to a solid resin support. nih.govopenaccessjournals.com This technique simplified the purification process and enabled automation, dramatically increasing the efficiency of synthesizing long peptides. Regardless of the method (solution-phase or solid-phase), the fundamental principles of using protecting groups like Cbz, established in the early 20th century, remain a cornerstone of the field and are essential for the preparation of specific building blocks like this compound. nih.gov

Current Research Frontiers and Prospective Directions in the Study of this compound

The contemporary utility of this compound extends beyond its role as a simple peptide building block. It serves as a crucial starting material and intermediate in various cutting-edge research areas. Its deprotected form, glycyl-L-glutamine, is an endogenous neuropeptide that has been investigated for its potential neurotrophic and metabolic roles. smolecule.commedchemexpress.com Therefore, the synthesis of this compound is a necessary first step for accessing its biologically active, unprotected counterpart for pharmacological studies. medchemexpress.comnih.gov

In medicinal chemistry and enzymology, the dipeptide is used to construct more elaborate molecules. For instance, it has been incorporated into the synthesis of peptide-based inhibitors targeting viral proteases, such as the 3CL protease of SARS-CoV. nih.gov It is also a precursor for creating specialized biochemical probes. Researchers have used this compound (or its isomer, Cbz-glutaminyl-glycine) to synthesize fluorescent substrates for enzymes like transglutaminase, enabling detailed kinetic studies and the characterization of enzyme specificity. nih.gov

Future research is likely to continue leveraging this compound in several directions. Its application in constructing complex peptide-drug conjugates and peptidomimetics remains a promising avenue. Furthermore, as new, more efficient, and environmentally friendly ("green") peptide synthesis methodologies are developed, this compound may serve as a standard model compound for optimizing reaction conditions, such as those involving microwave-assisted synthesis or novel coupling reagents. mdpi.com The compound's stability and well-understood reactivity make it an ideal candidate for validating these next-generation synthetic strategies.

Table 2: Selected Research Applications of this compound and Its Derivatives

| Research Area | Application | Key Findings/Significance |

|---|---|---|

| Enzymology | Synthesis of fluorescent substrates for transglutaminase. nih.gov | Enables sensitive detection and kinetic characterization of transglutaminase activity and specificity. |

| Virology / Medicinal Chemistry | Intermediate in the synthesis of peptide-based protease inhibitors. nih.gov | Serves as a key fragment for building potential antiviral agents targeting enzymes like SARS-CoV 3CL protease. |

| Neuroscience / Pharmacology | Precursor to the biologically active dipeptide Glycyl-L-glutamine. smolecule.commedchemexpress.com | The synthesis allows for the investigation of the neuroprotective and metabolic effects of the unprotected dipeptide. |

| Synthetic Methodology | Used in the development of new peptide coupling techniques. mdpi.com | Acts as a model substrate to test the efficiency and robustness of modern synthesis methods, including those using microwave irradiation. |

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3O6 |

|---|---|

Molecular Weight |

337.33 g/mol |

IUPAC Name |

5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |

InChI |

InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22) |

InChI Key |

BYMPQNRKDGXXFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations Research

Strategies for Solution-Phase and Solid-Phase Synthesis of N-Cbz-glycyl-L-glutamine

The synthesis of the dipeptide this compound can be approached through both solution-phase and solid-phase methodologies. Each strategy presents distinct advantages and challenges, particularly concerning purification, scalability, and the management of side reactions. The core of the synthesis involves the formation of a peptide bond between N-Cbz-glycine and L-glutamine. smolecule.com

In a typical solution-phase synthesis, N-Cbz-glycine is activated and then coupled with a suitably protected L-glutamine derivative, followed by purification of the final product. smolecule.com Solid-phase peptide synthesis (SPPS), on the other hand, involves anchoring the C-terminal amino acid, L-glutamine, to a solid support, followed by the sequential addition of the N-Cbz-glycine. acs.orgiris-biotech.de This approach simplifies purification as excess reagents and by-products are removed by washing the resin. acs.org

Optimization of Peptide Coupling Reagents and Reaction Conditions

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. A variety of coupling reagents have been evaluated for dipeptide synthesis, and their effectiveness can be compared based on yield and the degree of epimerization. Commonly used classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. tandfonline.comiris-biotech.deuniurb.it

A comparative study of different coupling reagents in dipeptide synthesis revealed that Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) often provides high yields and low levels of racemization. tandfonline.comtandfonline.comcapes.gov.br Other reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and isobutyl chloroformate (IBCF) are also utilized, though their performance can vary depending on the specific amino acid sequence and reaction conditions. tandfonline.comtandfonline.comcapes.gov.br For instance, in some cases, BOP has been shown to be superior to HBTU in terms of both yield and purity of the resulting dipeptide. cas.cz

The optimization of reaction conditions extends beyond the choice of coupling reagent. Key parameters include the solvent, temperature, and the use of additives. Solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used. cas.cz The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is a well-established practice to suppress racemization and improve coupling efficiency, particularly when using carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC). iris-biotech.depeptide.com

Table 1: Comparison of Coupling Reagents in Dipeptide Synthesis

| Coupling Reagent | Common Additive | Typical Solvent(s) | Key Advantages |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt | DCM, DMF | Cost-effective |

| BOP | None required | DMF, NMP | High yields, low racemization tandfonline.comtandfonline.comcapes.gov.br |

| HBTU | DIEA | DMF, NMP | Fast reaction times |

| FDPP (Pentafluorophenyl diphenylphosphinate) | DIEA | DMF | Reported high yields and no racemization in specific cases tandfonline.comtandfonline.comcapes.gov.br |

| IBCF (Isobutyl chloroformate) | NMM | DCM | Mixed anhydride (B1165640) method |

Data derived from comparative studies on dipeptide synthesis. tandfonline.comtandfonline.comcapes.gov.br

Stereochemical Control and Epimerization Mitigation in Synthesis Pathways

Maintaining the stereochemical integrity of the chiral centers in both glycine (B1666218) (which is achiral) and L-glutamine is paramount during the synthesis of this compound. The primary risk to stereochemistry is the epimerization of the L-glutamine residue at the α-carbon during the activation and coupling steps. acs.orguni-kiel.de This can occur via the formation of an oxazolone (B7731731) intermediate, particularly under basic conditions or with highly activating coupling reagents. peptide.comuni-kiel.de

Several strategies are employed to mitigate epimerization. The selection of the coupling reagent is a primary consideration. Reagents like BOP have been shown to result in lower levels of racemization compared to others in certain dipeptide syntheses. tandfonline.comtandfonline.comcapes.gov.br The addition of racemization-suppressing agents such as HOBt or its derivatives (e.g., 6-Cl-HOBt, HOAt) to the coupling reaction is a widely adopted and effective strategy. peptide.comacs.org These additives work by forming an active ester with the carboxylic acid, which is less prone to oxazolone formation than the intermediate generated by the coupling reagent alone.

The choice of base and solvent also plays a crucial role. Tertiary amines like diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are commonly used, and their basicity and steric properties can influence the extent of racemization. tandfonline.com Careful control of the reaction temperature, often performing the activation and coupling at 0°C, can also help to minimize epimerization. tandfonline.com

Chemoenzymatic and Enzymatic Synthesis Approaches Utilizing Proteases and Amidases

Chemoenzymatic methods offer an attractive, environmentally benign alternative to purely chemical synthesis, often proceeding under mild conditions with high stereospecificity, thereby reducing the risk of racemization. mdpi.comacs.org Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be used in reverse to synthesize peptides under specific conditions, such as in organic solvents or biphasic systems where the equilibrium is shifted towards synthesis. mdpi.comnih.gov

Thermolysin, a metalloprotease, has been successfully used to catalyze the synthesis of Cbz-protected dipeptides. nih.govrsc.org Studies have shown that thermolysin can catalyze the coupling of Cbz-protected amino acids with amino acid esters. nih.gov For instance, the synthesis of Cbz-Phe-Leu-NH2 has been demonstrated with high yields. nih.gov The enzyme exhibits strict stereospecificity, favoring the L-enantiomer of the amino acid being coupled. nih.gov

Papain, a cysteine protease, is another enzyme that has been utilized for the synthesis of Cbz-protected peptides. nih.govconicet.gov.ar It can catalyze the coupling of various Cbz-amino acids with amino acid esters or amides. nih.govresearchgate.net The reaction can be performed in organic solvents with a minimal amount of water, and the enzyme's flexibility allows for the condensation of a range of amino acid derivatives. conicet.gov.ar

The general principle of enzymatic peptide synthesis involves the reaction of an N-protected amino acid (the acyl donor) with an amino acid ester or amide (the acyl acceptor) in the presence of the enzyme. The choice of enzyme, solvent system, and substrate derivatives are key factors in optimizing the yield and purity of the desired dipeptide.

Table 2: Enzymes Used in Dipeptide Synthesis

| Enzyme | Enzyme Class | Typical Acyl Donor | Typical Acyl Acceptor | Key Characteristics |

|---|---|---|---|---|

| Thermolysin | Metalloprotease | Cbz-Amino Acid | Amino Acid Amide/Ester | High reactivity and stereospecificity nih.gov |

| Papain | Cysteine Protease | Cbz-Amino Acid | Amino Acid Ester/Amide | Broad substrate specificity nih.govconicet.gov.ar |

| Subtilisin | Serine Protease | Cbz-Amino Acid | Amino Acid Ester/Amide | Molecular size of acyl donor is important nih.gov |

| α-Chymotrypsin | Serine Protease | Cbz-Amino Acid | Amino Acid Ester | Lower reactivity compared to thermolysin nih.gov |

This table summarizes general applications of these enzymes in dipeptide synthesis.

Selective Deprotection Strategies and By-product Analysis Research

Following the successful synthesis of this compound, the removal of the N-terminal carbobenzyloxy (Cbz) protecting group is often a necessary subsequent step, particularly if the dipeptide is to be elongated further or used in its unprotected form. The deprotection must be selective, leaving the peptide bond and the glutamine side-chain amide intact.

Methodologies for Carbobenzyloxy (Cbz) Group Removal

Several methods are available for the cleavage of the Cbz group, with catalytic hydrogenation being the most common. brieflands.com This method involves treating the Cbz-protected peptide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). brieflands.com The reaction is generally clean and efficient, yielding the deprotected peptide, toluene, and carbon dioxide as by-products.

Catalytic transfer hydrogenation offers a convenient alternative to using hydrogen gas. In this method, a hydrogen donor such as ammonium (B1175870) formate, cyclohexene, or 1,4-cyclohexadiene (B1204751) is used in conjunction with the Pd/C catalyst. organic-chemistry.org This approach can be advantageous in terms of experimental setup and safety.

For substrates that are sensitive to hydrogenation conditions (e.g., those containing sulfur or other reducible functional groups), chemical methods of deprotection are employed. A recently developed mild method utilizes a combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.orgnih.gov This system has been shown to selectively deprotect the N-Cbz group in the presence of other protecting groups and sensitive functionalities, proceeding at room temperature with high yields. organic-chemistry.orgnih.gov Acidic conditions, such as treatment with HBr in acetic acid, can also be used, but this method is harsher and may lead to side reactions. brieflands.com

Table 3: Common Methods for N-Cbz Deprotection

| Method | Reagents | Typical By-products | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Toluene, CO₂ | Clean, high yield | Incompatible with reducible groups, requires H₂ gas |

| Catalytic Transfer Hydrogenation | Ammonium formate, Cyclohexene, Pd/C | Toluene, CO₂, etc. | No H₂ gas required | May require higher temperatures |

| Chemical Cleavage (AlCl₃/HFIP) | AlCl₃, HFIP | Benzyl (B1604629) derivatives | Mild, tolerant of many functional groups organic-chemistry.orgnih.gov | Requires specific reagents |

| Acidolysis | HBr/Acetic Acid | Benzyl bromide, CO₂ | Effective for many substrates | Harsh conditions, potential for side reactions |

This table provides a summary of common N-Cbz deprotection methods.

Investigation of Side Reactions and Impurity Profiles During Deprotection

The deprotection of this compound, as well as the synthesis itself, can be accompanied by the formation of impurities. The glutamine residue is particularly susceptible to certain side reactions.

One of the most common side reactions involving glutamine is the formation of pyroglutamic acid (pGlu). peptide.combrieflands.com This intramolecular cyclization of the N-terminal glutamine can be catalyzed by both acidic and basic conditions, leading to a chain-terminating impurity. peptide.comthermofisher.com During deprotection, particularly under harsh acidic conditions, this side reaction can be significant. thermofisher.com

Another potential side reaction is the dehydration of the glutamine side-chain amide to form a nitrile. peptide.comgoogle.com This is more likely to occur during the activation step of the coupling reaction, especially with certain carbodiimide reagents, but can also be a concern under strong dehydrating conditions. peptide.comgoogle.com

During the deprotection of the Cbz group via catalytic hydrogenation, incomplete reaction can lead to residual starting material in the product. Furthermore, if the peptide contains other reducible functional groups, they may also be affected. The analysis of the impurity profile typically involves techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the desired product and any by-products formed. cas.cz

Derivatization and Functionalization Research for Specific Probing Applications

The unique structure of this compound, with its protected N-terminus and reactive C-terminal and side-chain carboxyl groups, makes it an ideal candidate for derivatization. Such modifications are crucial for developing molecular probes to study biological processes, including enzyme kinetics and protein interactions.

Chemical Modification at the Carboxyl Terminus for Conjugation Studies

The carboxyl terminus of this compound is a primary site for chemical modification, enabling its conjugation to other molecules of interest, such as reporter groups, solid supports, or other peptides.

One common strategy for activating the C-terminal carboxyl group is its conversion to an active ester, such as an N-hydroxysuccinimide (NHS) ester. This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC). nih.gov The resulting NHS ester of this compound becomes highly reactive towards primary amines, facilitating the formation of a stable amide bond. This method is widely employed in peptide chemistry to couple peptide fragments or to attach them to amino-functionalized surfaces.

Another approach involves the use of mixed anhydrides. For instance, reacting this compound with a chloroformate in the presence of a base can form a mixed anhydride, which then readily reacts with nucleophiles like amines to form the desired conjugate. google.com

Table 1: Methods for Carboxyl Terminus Activation of this compound

| Activation Method | Reagents | Reactive Intermediate | Target Functional Group |

| Active Ester Formation | DCC, N-hydroxysuccinimide | NHS Ester | Primary Amines |

| Mixed Anhydride Method | Chloroformate, Organic Base | Mixed Anhydride | Amines, Alcohols |

Research has demonstrated the successful conjugation of similar Cbz-protected dipeptides to various molecules. For example, Cbz-glycyl-glycine has been coupled to an amino-functionalized xanthine (B1682287) derivative using DCC, resulting in a dipeptide conjugate. nih.gov This highlights a well-established precedent for the modification of the carboxyl terminus of Cbz-protected dipeptides for conjugation studies.

Structural Elucidation and Conformational Analysis Research

Computational Chemistry and Molecular Modeling Research

Computational approaches have become indispensable tools for investigating the intricate structural and dynamic properties of peptides like N-Cbz-glycyl-L-glutamine. These methods offer a powerful complement to experimental techniques, providing a detailed picture of the molecule's energetic landscape and conformational flexibility.

Ab Initio and Density Functional Theory (DFT) for Electronic Structure and Energetics

Ab Initio and Density Functional Theory (DFT) calculations are quantum mechanical methods employed to investigate the electronic structure and energetics of this compound. These first-principles approaches provide valuable data on molecular orbitals, charge distribution, and the relative energies of different conformations.

For instance, DFT studies, often utilizing functionals like B3LYP with a 6-31G basis set, have been used to optimize the geometry of the dipeptide and calculate its vibrational frequencies. These calculations help in understanding the intrinsic stability of the molecule and the nature of its chemical bonds. The computed energetic data for various conformers allow for the construction of a potential energy surface, identifying the most stable low-energy structures.

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Extended | 0.00 |

| Bent | 1.25 |

| Folded | 2.87 |

Note: The data presented in this table is illustrative and based on typical findings for similar dipeptides. Specific values for this compound would be dependent on the exact computational methodology employed.

Molecular Mechanics and Molecular Dynamics Simulations for Solution-State Conformation and Flexibility

To explore the conformational landscape and dynamics of this compound in a solution environment, researchers employ molecular mechanics (MM) and molecular dynamics (MD) simulations. These classical methods are computationally less intensive than quantum mechanical calculations, allowing for the simulation of larger systems over longer timescales.

MD simulations, using force fields such as AMBER or CHARMM, can track the atomic motions of the dipeptide and surrounding solvent molecules over time. This provides a dynamic view of how the molecule flexes, bends, and changes its shape in solution. Analysis of these trajectories reveals the predominant conformations and the transitions between them, offering insights into the molecule's flexibility.

Prediction of Conformational Preferences and Torsional Angles

A key aspect of computational analysis is the prediction of conformational preferences, which are largely determined by the torsional angles along the peptide backbone (phi, ψ) and the side chains (chi). Ramachandran plots, generated from computational data, can visualize the allowed and disallowed regions for the backbone dihedral angles, providing a clear picture of the accessible conformational space.

For this compound, computational studies predict that the glycine (B1666218) residue, lacking a side chain, exhibits a wider range of allowed phi and psi angles compared to the L-glutamine residue. The conformational preferences of the L-glutamine side chain are also analyzed to determine the most probable orientations of its functional groups.

Table 2: Predicted Predominant Torsional Angles for the Most Stable Conformer of this compound

| Torsional Angle | Predicted Value (degrees) |

|---|---|

| Glycine (φ) | -150 |

| Glycine (ψ) | 150 |

| L-Glutamine (φ) | -80 |

| L-Glutamine (ψ) | 140 |

| L-Glutamine (χ1) | -60 |

| L-Glutamine (χ2) | 180 |

| L-Glutamine (χ3) | 90 |

Note: This data is representative of typical values found in computational studies of similar dipeptides and serves an illustrative purpose.

Biochemical and Enzymatic Interaction Studies

Substrate Specificity and Kinetic Analysis in Peptidase and Transglutaminase Research

N-Cbz-glycyl-L-glutamine is a well-characterized substrate in the study of various enzymes, particularly peptidases and transglutaminases. Its specific structure allows for detailed investigation of enzyme kinetics and substrate binding mechanisms.

The interaction of this compound with enzymes like tissue transglutaminase (TGase) involves the formation of an acyl-enzyme intermediate. nih.govacs.org This process is initiated by the attack of a cysteine residue in the enzyme's active site on the γ-carboxamide group of the glutamine residue within the this compound molecule. wikipedia.org This nucleophilic attack results in the formation of a transient γ-glutamyl thioester intermediate and the release of ammonia (B1221849). pnas.org

Docking models of microbial transglutaminase with this compound (referred to as CBZ-Gln-Gly in the study) have provided insights into the specific interactions within the active site. These models show the substrate stretched along the active site cleft, with key residues such as Cys64 and Asp255 playing a crucial role in catalysis. researchgate.net The catalytic triad (B1167595), often comprising Cys, His, and Asp residues, is fundamental to the acylation process. For instance, in transglutaminase 2 (TG2), the catalytic triad consists of C277, H335, and D358. pnas.org W241 is also thought to contribute to oxyanion stabilization during the formation of the tetrahedral intermediate. pnas.org

Kinetic studies on guinea pig and human tissue transglutaminases have utilized this compound (Z-Gln-Gly) as a substrate to determine key kinetic parameters. These studies have revealed complex kinetic mechanisms, including substrate inhibition by amine nucleophiles, which appears to be a common feature of TGase-catalyzed reactions. nih.govacs.org

Solvent deuterium (B1214612) isotope effect studies on the hydrolysis of Z-Gln-Gly by guinea pig TGase have provided further mechanistic insights. The observed isotope effects, (D)(kcat/Km) = 0.45 and (D)kcat = 3.6, suggest that while the deacylation step is subject to general base catalysis, the acylation step is not. nih.govacs.org The inverse isotope effect on kcat/Km is attributed to the reactant state hydrogen fractionation factor of the active site thiol group. nih.govacs.org

Table 1: Solvent Deuterium Isotope Effects for the Hydrolysis of Z-Gln-Gly by Guinea Pig Tissue Transglutaminase. nih.govacs.org

| Kinetic Parameter | Value | Interpretation |

| D(kcat/Km) | 0.45 | Indicates no general catalysis during the acylation step. The effect arises from the hydrogen fractionation factor of the active site thiol. |

| Dkcat | 3.6 | Consistent with general base catalysis in the deacylation step. |

The peptide bond and the N-terminal Cbz protecting group of this compound can be subject to enzymatic action. The formation of such dipeptides can be achieved through chemoenzymatic methods, which utilize hydrolytic enzymes in reverse to form peptide bonds. mdpi.com These methods offer high stereoselectivity and mild reaction conditions but often require protected amino acids. mdpi.com

The enzymatic hydrolysis of peptide esters, a process related to the breakdown of compounds like this compound, has been investigated using various enzymes such as thermitase, porcine liver esterase, carboxypeptidase A, and α-chymotrypsin. nih.gov A key challenge in these studies is to suppress the unwanted proteolytic degradation of the peptide bond itself. The use of organic cosolvents like dimethylformamide and dimethylsulfoxide has been explored to modulate the ratio of esterolytic to proteolytic activity. nih.gov Furthermore, specific enzymes have been developed for the selective removal of the N-carbobenzyloxy (Cbz) protecting group from amino acids, which is a critical step in peptide synthesis and modification. researchgate.net

Molecular Interactions with Protein Targets in Model Systems

While direct studies on the interaction of this compound with specific binding proteins are limited in the available literature, the interaction of the closely related L-glutamine with glutamine-binding proteins (GlnBP) serves as an excellent model system to understand the principles of ligand binding and induced conformational changes.

The Escherichia coli glutamine-binding protein (GlnBP) is a well-studied example of a protein with high affinity and specificity for L-glutamine. frenoy.eu Binding affinity is a critical parameter that quantifies the strength of the interaction between a ligand and its protein target. Isothermal titration calorimetry (ITC) is a common technique used to determine the dissociation constant (Kd), which is a measure of binding affinity. For L-glutamine binding to GlnBP, the Kd has been determined to be in the nanomolar range (e.g., 35 ± 5 nM), indicating a very strong interaction. elifesciences.org

Competitive inhibition studies have shown that molecules structurally similar to the glutamine side chain, such as γ-glutamylhydrazide and γ-glutamylhydroxamate, can compete with glutamine for binding to GlnBP. frenoy.eu This suggests that the γ-carboxamide group is a key determinant for binding. The presence of the N-Cbz-glycyl moiety in this compound would likely alter the binding affinity compared to L-glutamine alone, potentially through steric hindrance or additional interactions with the protein surface outside the primary binding pocket.

Table 2: Thermodynamic Parameters for L-glutamine Binding to GlnBP(111C-192C) Determined by ITC. elifesciences.org

| Parameter | Value |

| Dissociation Constant (Kd) | 35 ± 5 nM |

| Free Energy of Binding (ΔG) | -42.6 kcal/mol |

| Enthalpy (ΔH) | -62.3 kcal/mol |

| Entropy Contribution (-T*ΔS) | 19.9 kcal/mol |

The binding of a ligand to a protein often induces significant conformational changes. In the case of GlnBP, the binding of L-glutamine triggers a large-scale movement of the two globular domains of the protein, transitioning it from an "open" (apo) state to a "closed" (holo) state. elifesciences.orgnih.gov This conformational change is a classic example of an induced-fit mechanism, where the ligand binding event drives the structural rearrangement of the protein. biorxiv.orghuji.ac.il

X-ray crystallography and single-molecule Förster resonance energy transfer (smFRET) have been instrumental in characterizing these conformational states. elifesciences.orgrcsb.org The crystal structure of the GlnBP-glutamine complex reveals that the glutamine ligand is situated in a cleft between the two domains, stabilized by a network of hydrogen bonds and ionic interactions with residues such as Asp10, Gly68, Thr70, Arg75, Lys115, and His156. rcsb.org The aliphatic portion of the glutamine side chain is nestled in a hydrophobic pocket formed by Phe13 and Phe50. rcsb.org The conformational change involves a significant bending of the hinge regions connecting the two domains. rcsb.org It is plausible that a larger ligand like this compound could also induce conformational changes, though the extent and nature of these changes would depend on how the N-terminal extension interacts with the protein surface.

Role as a Model Substrate or Analog in Biochemical Pathway Elucidation (in vitro, cell-free systems)

The protected dipeptide, this compound, serves as a valuable tool in the field of biochemistry, particularly for the in vitro study of enzymatic pathways. Its structure, which features a specific glutamine residue made accessible for enzymatic modification, renders it an ideal model substrate for enzymes that recognize and process glutamine side chains. Primarily, it has been instrumental in the characterization of transglutaminases (TGase), a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue or other primary amines.

Investigation of Turnover and Product Formation in Controlled Biochemical Reactions

This compound is widely employed as a substrate in controlled, cell-free biochemical assays to measure the activity and turnover rate of transglutaminases. A classic and well-documented method is the colorimetric hydroxamate assay. In this in vitro system, transglutaminase catalyzes the acyl transfer reaction between the γ-carboxamide group of the glutamine residue in this compound and an amine donor, hydroxylamine.

The reaction proceeds as follows: this compound + NH₂OH ---(Transglutaminase)--> N-Cbz-glycyl-L-(γ-glutamyl hydroxamate) + NH₃

The product of this enzymatic reaction is a glutamyl-γ-hydroxamate derivative. This product can be readily quantified following the termination of the reaction. Upon addition of an acidic ferric chloride solution, the hydroxamate product forms a colored complex, which exhibits a strong absorbance at approximately 525 nm. The intensity of the color, measured by spectrophotometry, is directly proportional to the amount of product formed and thus reflects the enzymatic turnover of the this compound substrate.

This assay provides a reliable and reproducible method for determining transglutaminase activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of the hydroxamate product per minute under specified conditions of pH and temperature (e.g., pH 6.0 at 37°C). acs.org

The components of a typical in vitro transglutaminase assay using this compound are summarized in the table below.

| Component | Role | Typical Concentration |

|---|---|---|

| Tris Buffer | Maintains stable pH | ~174 mM |

| This compound | Acyl-donor substrate | ~31 mM |

| Hydroxylamine | Acyl-acceptor (amine donor) | ~87 mM |

| Glutathione (reduced) | Reducing agent for enzyme stability | ~8.7 mM |

| Calcium Chloride (CaCl₂) | Enzyme cofactor/activator | ~4 mM |

| Transglutaminase | Enzyme catalyst | Variable (e.g., 0.06 units) |

Utilization in Reconstituted Enzymatic Systems for Mechanistic Research

Beyond its use in routine activity assays, this compound is a critical component in reconstituted enzymatic systems designed for detailed mechanistic research of transglutaminases. These studies aim to elucidate the precise chemical steps of the catalytic cycle. Tissue transglutaminase (TGase) catalyzes the transfer of the γ-acyl group of glutamine residues to amine nucleophiles via a two-step, "ping-pong" mechanism involving a covalent acyl-enzyme intermediate.

The initial step is acylation, where the enzyme's active site cysteine residue attacks the γ-carboxamide of the glutamine in this compound, releasing ammonia and forming a thioester acyl-enzyme intermediate. In the second step, deacylation, the acyl group is transferred from the enzyme to an amine nucleophile, regenerating the free enzyme.

This compound is an effective substrate for dissecting these steps. For instance, kinetic and mechanistic studies on both guinea pig and human tissue transglutaminases have utilized this compound to probe the reaction pathway. nih.gov Research has shown that the transamidation of this compound with an amine nucleophile like glycine (B1666218) methyl ester (Gly-OMe) can be complicated by substrate inhibition, where the amine nucleophile can also bind to the free enzyme, affecting the reaction kinetics. nih.gov

Furthermore, this substrate has been used to investigate the hydrolysis reaction, where water acts as the amine nucleophile, leading to the deamidation of the glutamine residue. Studies using solvent deuterium isotope effects for the hydrolysis of this compound by guinea pig transglutaminase have provided insights into the transition states of the acylation and deacylation steps. The observed isotope effects suggest that general base catalysis is involved in the deacylation step, but not in the acylation step, providing a deeper understanding of the catalytic mechanism at a chemical level. nih.gov These types of detailed kinetic investigations are only possible in highly controlled, reconstituted systems where the concentrations of the enzyme, the substrate (this compound), and the nucleophile can be precisely varied.

A closely related analog, N-Cbz-L-Glu(γ-p-nitrophenyl ester)Gly, has also been synthesized for mechanistic studies. This analog allows for the rapid, direct spectrophotometric monitoring of the acylation step due to the release of p-nitrophenol. Such studies have determined the Michaelis constant (K_M) for this analog with guinea pig liver transglutaminase to be 0.02 mM, indicating a high affinity of the enzyme for this type of substrate structure. nih.gov This provides a valuable point of comparison for understanding the binding and processing of this compound.

The kinetic parameters derived from these mechanistic studies are crucial for understanding the enzyme's efficiency and substrate specificity.

| Parameter | Enzyme | Substrate/Analog | Value | Significance |

|---|---|---|---|---|

| K_M | Guinea Pig Liver Transglutaminase | N-Cbz-L-Glu(γ-p-nitrophenyl ester)Gly | 0.02 mM | Indicates high binding affinity for the substrate analog. nih.gov |

| Dk_c | Guinea Pig Transglutaminase | This compound (hydrolysis) | 3.6 | Solvent isotope effect on the catalytic rate, indicating general base catalysis in deacylation. nih.gov |

| D(k_c/K_M) | Guinea Pig Transglutaminase | This compound (hydrolysis) | 0.45 | Solvent isotope effect on catalytic efficiency, suggesting no general base catalysis in acylation. nih.gov |

Applications and Utility in Advanced Chemical and Biochemical Research

Utilization as a Key Building Block in Convergent Peptide Synthesis Strategies

In the realm of peptide chemistry, convergent synthesis strategies are often preferred for the creation of large peptides and proteins. This approach involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together. N-Cbz-glycyl-L-glutamine is an ideal candidate for use as one of these fragments due to the stable Carbobenzyloxy (Cbz) protecting group at the N-terminus, which prevents unwanted side reactions during coupling. chempep.comuoa.gr

Fragment condensation is a powerful technique that minimizes the accumulation of deletion sequences and other impurities common in stepwise solid-phase peptide synthesis (SPPS), especially for long peptides. chempep.com this compound can be employed as a dipeptide fragment where its free carboxylic acid group is activated and reacted with the free N-terminus of another peptide fragment, which is often resin-bound. researchgate.net The Cbz group provides robust protection under various coupling conditions and can be cleanly removed later via catalytic hydrogenation to allow for further chain elongation from the N-terminus. uoa.grnih.gov This method is particularly useful for synthesizing peptides where the Gly-Gln sequence is a known structural or functional motif.

Table 1: Illustrative Scheme for Fragment Condensation Using this compound

| Step | Description | Reactants | Resulting Structure |

| 1. Fragment Preparation | Synthesis of the key dipeptide building block. | Glycine (B1666218), L-Glutamine, Cbz-Cl | Cbz-Gly-Gln-OH |

| 2. Activation | The carboxylic acid of the dipeptide fragment is activated to facilitate amide bond formation. | Cbz-Gly-Gln-OH, Coupling agents (e.g., HBTU, HATU) | Activated Cbz-Gly-Gln ester |

| 3. Coupling | The activated dipeptide is coupled to the N-terminus of a resin-bound peptide fragment. | Activated Cbz-Gly-Gln, H₂N-Peptide-Resin | Cbz-Gly-Gln-Peptide-Resin |

| 4. Deprotection | The Cbz group is removed to expose the N-terminus for further coupling or final cleavage. | Cbz-Gly-Gln-Peptide-Resin, H₂, Pd/C | H₂N-Gly-Gln-Peptide-Resin |

Synthetic peptide libraries are instrumental in drug discovery and biomedical research for identifying new ligands, enzyme substrates, or inhibitors. genosphere-biotech.com this compound can serve as a constant core region in the design of focused or positional scanning libraries. jpt.com By incorporating this dipeptide, researchers can systematically investigate the influence of adjacent amino acids on the bioactivity of the Gly-Gln motif. For example, a library can be constructed by coupling a diverse set of amino acids to the C-terminus of N-Cbz-glycine before the addition of glutamine, or by coupling various building blocks to the glutamine side chain. Alternatively, after deprotection of the Cbz group, a variety of amino acids can be added to the N-terminus to explore sequence-activity relationships.

Table 2: Example of a Positional Scanning Peptide Library Design Based on the X-Gly-Gln Motif

| Library Type | Core Motif | Variable Position (X) | Purpose |

| N-Terminal Scanning | -Gly-Gln- | A diverse set of natural and non-natural amino acids is coupled to the N-terminus of the deprotected Gly-Gln dipeptide. | To identify the optimal N-terminal residue for target binding or enzymatic recognition. |

| C-Terminal Scanning | Cbz-Gly-Gln- | A diverse set of amino acids is coupled to the C-terminus of this compound. | To determine the preferred C-terminal sequence for a specific biological interaction. |

| Side-Chain Modification | Cbz-Gly-Gln- | The amide side chain of glutamine is modified with various chemical moieties. | To explore the role of the glutamine side chain in molecular recognition and function. |

Development of Enzyme Substrate Probes and Activity Assays for Research Tools

The Gly-Gln sequence is recognized by various enzymes, making this compound an excellent scaffold for developing probes to study enzyme activity and identify new protein targets.

To monitor the activity of enzymes like transglutaminases or specific proteases, researchers often use synthetic substrates that release a fluorescent or colored molecule upon enzymatic cleavage. A fluorescent dipeptide substrate for transglutaminase has been synthesized by coupling carbobenzoxy-L-glutaminylglycine (an isomer of this compound) with a fluorescent reporter molecule, monodansylcadaverine. nih.gov This probe allows for sensitive detection of enzyme activity through changes in fluorescence intensity. nih.gov A similar strategy can be applied to this compound to create probes for enzymes that specifically recognize the Gly-Gln sequence at the N-terminus of a substrate. The Cbz group protects the N-terminus, while the C-terminus is modified with a fluorophore or chromophore, often via an amide bond.

Table 3: Components of a FRET-Based Enzyme Substrate Probe

| Component | Example | Function |

| Recognition Sequence | Glycyl-L-Glutamine | Provides specificity for the target enzyme. |

| N-Terminal Block | Carbobenzyloxy (Cbz) group | Prevents non-specific degradation by aminopeptidases. |

| Fluorophore | e.g., EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | Emits fluorescence when the quencher is cleaved off. |

| Quencher | e.g., DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | Absorbs the energy emitted by the fluorophore when in close proximity. |

| Cleavage Site | Peptide bond C-terminal to the glutamine | The site of enzymatic action. |

Affinity labeling is a chemical proteomics technique used to identify the cellular binding partners of a specific molecule. nih.gov this compound can be derivatized into an affinity-based probe to identify proteins that recognize the Gly-Gln motif. This involves incorporating two additional functionalities: a photoreactive group (like a diazirine or benzophenone) that can be activated by UV light to form a covalent bond with a nearby protein, and a reporter tag (like biotin) for subsequent enrichment and identification. nih.gov The resulting trifunctional probe is incubated with a cell lysate or live cells. Upon photoactivation, the probe covalently attaches to its binding partners, which can then be isolated using the biotin tag and identified by mass spectrometry. nih.gov

Table 4: Design of an Affinity-Based Probe from this compound

| Probe Component | Chemical Moiety | Purpose in Proteomics |

| Binding Motif | Glycyl-L-Glutamine | Confers specificity, targeting proteins that recognize this dipeptide sequence. |

| Photoreactive Group | e.g., Diazirine | Forms a covalent bond with the target protein upon UV irradiation, permanently "labeling" it. |

| Reporter Tag | e.g., Biotin | Enables the selective capture and purification of the covalently labeled protein-probe complex using streptavidin-coated beads. |

| N-Terminal Protector | Carbobenzyloxy (Cbz) | Ensures the probe's integrity by preventing degradation from the N-terminus. |

Role as an Analytical Standard and Reference Material in Research Quality Control

In any multi-step chemical synthesis, the verification of intermediates is crucial for ensuring the final product's identity and purity. A well-characterized sample of this compound serves as an essential analytical standard for this purpose. Pharmaceutical secondary standards and certified reference materials are used in quality control to ensure that in-house materials meet required specifications. sigmaaldrich.com During the synthesis of a larger peptide or a complex biochemical probe that uses this compound as a starting material, this compound can be used as a reference standard in various analytical techniques. It provides a benchmark for comparison in High-Performance Liquid Chromatography (HPLC) for retention time verification, in Mass Spectrometry (MS) for mass confirmation, and in Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation.

Table 5: Key Analytical Properties of this compound for Use as a Reference Standard

| Property | Value | Analytical Technique |

| Molecular Formula | C₁₃H₁₆N₂O₅ | Mass Spectrometry (MS), Elemental Analysis |

| Molecular Weight | 280.28 g/mol | Mass Spectrometry (MS) |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | Approx. 134-138 °C | Melting Point Apparatus |

| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

Purity Assessment and Characterization of Research-Grade Batches

The procurement and use of research-grade this compound necessitate a stringent assessment of its purity and structural integrity. The identity and purity of each batch must be unequivocally confirmed to prevent the introduction of variables that could compromise research results. A multi-technique approach is standard practice for the comprehensive characterization of this dipeptide derivative.

Key analytical techniques employed for this purpose include:

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically used to separate the main compound from any synthesis-related impurities, such as deletion sequences or incompletely deprotected fragments. almacgroup.com Purity is generally reported as a percentage based on the peak area detected by a UV detector, commonly at wavelengths between 210-230 nm where the peptide bond absorbs. almacgroup.com For research-grade materials, a purity level of >98% is often required. tcichemicals.com

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are used to generate ions of the molecule, which are then analyzed to determine their mass-to-charge ratio. This confirms that the compound has the correct molecular formula (C15H19N3O6) and helps in identifying potential impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ¹³C (carbon) NMR, provides detailed information about the molecular structure. uah.edu It is used to confirm the presence of all expected functional groups (e.g., the Cbz protecting group, the glycine and glutamine residues) and their connectivity. The chemical shifts and coupling patterns in the NMR spectrum serve as a fingerprint for the molecule, confirming its identity and structural integrity. uah.edubmrb.ionih.gov

The data below summarizes the typical analytical methods used for the characterization and purity assessment of a research-grade batch of this compound.

Table 1: Analytical Techniques for Characterization and Purity Verification

| Technique | Purpose | Typical Specification/Observation |

|---|---|---|

| Reversed-Phase HPLC | Purity Assessment & Quantification of Impurities | >98.0% area percentage |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Corresponds to the theoretical mass of the molecular ion |

| ¹H NMR Spectroscopy | Structural Confirmation | Spectrum consistent with the proposed chemical structure |

Quantitative Analytical Method Development for Experimental Samples

In research applications where this compound is used as a reagent or is a product of a reaction, a robust quantitative analytical method is required to measure its concentration in various experimental samples, which may include reaction mixtures or biological matrices. The development of such a method is a systematic process aimed at ensuring accuracy, precision, and reliability. almacgroup.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and reliable technique for the quantitative analysis of this compound. nih.govhplc.eu The development of a stability-indicating HPLC method is crucial, ensuring that the compound can be quantified accurately in the presence of its potential degradants or other matrix components. almacgroup.com

The method development process involves several stages:

Column and Mobile Phase Screening: Different C18 stationary phases and mobile phase compositions (typically mixtures of water and acetonitrile with an acid modifier like trifluoroacetic acid or formic acid) are tested to achieve optimal separation of the target analyte from impurities. hplc.eu

Optimization: Parameters such as mobile phase gradient, flow rate, column temperature, and detection wavelength are systematically adjusted to achieve sharp, symmetrical peaks and adequate resolution.

Method Validation: The optimized method is validated according to established guidelines (e.g., ICH) to demonstrate its suitability. nih.gov This involves assessing parameters like linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ).

The table below outlines a representative set of parameters for a validated quantitative RP-HPLC method for this compound.

Table 2: Example Parameters for a Quantitative RP-HPLC Method

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Diluent | Water/Acetonitrile (50:50) |

This developed method allows for the precise quantification of this compound, which is fundamental for its use in advanced research, such as in kinetic studies of enzymatic reactions or for monitoring the progress of peptide syntheses.

Degradation Pathways and Stability Research in Experimental Contexts

Chemical Degradation Mechanisms Under Controlled Environmental Conditions

In aqueous solutions, N-Cbz-glycyl-L-glutamine is susceptible to non-enzymatic degradation through several pathways, primarily hydrolysis and deamidation. These reactions are highly dependent on environmental conditions such as pH, temperature, and buffer composition. nih.gov

The structure of this compound features two primary sites for hydrolysis: the amide bond linking the glycine (B1666218) and glutamine residues, and the carbamate (B1207046) linkage of the N-terminal Carboxybenzyl (Cbz) protecting group.

Peptide Bond Hydrolysis : The central peptide bond is susceptible to cleavage in aqueous solutions. longdom.orglongdom.org Studies on the degradation kinetics of unprotected glutamine dipeptides have shown that the process follows pseudo-first-order kinetics and is subject to specific acid-base catalysis and hydrolysis by water molecules. nih.gov The stability of the peptide bond is influenced by the N-terminal amino acid residue. Among several glutamine dipeptides studied, glycyl-L-glutamine (Gly-Gln) exhibited the fastest degradation rate constant, indicating lower stability compared to dipeptides with bulkier N-terminal residues. nih.gov Maximum stability for a similar dipeptide, L-alanyl-L-glutamine, was observed at an approximate pH of 6.0. nih.gov

| Dipeptide | Relative Degradation Rate Constant |

|---|---|

| Glycyl-L-glutamine (Gly-Gln) | Highest |

| L-alanyl-L-glutamine (Ala-Gln) | Intermediate |

| L-leucyl-L-glutamine (Leu-Gln) | Intermediate |

| L-valyl-L-glutamine (Val-Gln) | Low |

| L-isoleucyl-L-glutamine (Ile-Gln) | Lowest |

Protecting Group Hydrolysis : The Cbz group is an amine protecting group widely used in peptide synthesis. total-synthesis.com It is known to be stable under basic and mildly acidic conditions. total-synthesis.com However, it can be cleaved under harsh acidic conditions, such as with HBr, or more commonly through catalytic hydrogenolysis (e.g., H₂ over Pd/C). total-synthesis.comresearchgate.net In typical experimental buffer conditions (near-neutral pH), the Cbz group is generally considered stable and unlikely to undergo significant hydrolysis.

Deamidation is a common non-enzymatic modification of peptides and proteins containing asparagine or glutamine residues. wikipedia.org

Mechanism of Deamidation : For glutamine, deamidation can proceed through a mechanism involving a cyclic glutarimide (B196013) intermediate, which is subsequently hydrolyzed to form a glutamic acid residue. wikipedia.orgacs.org This reaction results in the conversion of the neutral glutamine side chain to a negatively charged glutamate (B1630785) side chain, which can alter the peptide's properties. acs.org Another pathway involves the N-terminal α-amino group attacking the side-chain amide, leading to the formation of pyroglutamic acid and the release of ammonia (B1221849); this is particularly common when glutamine is at the N-terminus of a peptide. wikipedia.org The deamidation of glutamine is generally much slower than that of asparagine because the formation of the six-membered glutarimide ring is less favored than the five-membered succinimide (B58015) ring of asparagine. wikipedia.orgacs.org

Influencing Factors : The rate of deamidation is highly dependent on pH, temperature, and the specific amino acid sequence. wikipedia.org Studies on model peptides show that the amino acid residue C-terminal to the glutamine has a significant impact on the reaction rate. mdpi.com Maximum stability for free L-glutamine against degradation (which forms pyroglutamic acid) is observed in the pH range of 5.0 to 7.5. nih.gov A study on a glutamine-containing peptide (4IB-VHLGGQGYK) at pH 7.7 and 37°C determined a deamidation half-life of 559 days. nih.gov

| Factor | Description | Reference |

|---|---|---|

| Primary Mechanism | Formation of a cyclic glutarimide intermediate, followed by hydrolysis. | wikipedia.orgacs.org |

| Primary Products | Glutamic acid, Iso-glutamic acid, Pyroglutamic acid. | wikipedia.orgnih.gov |

| Optimal pH Stability | Approximately 5.0 to 7.5 for free L-glutamine. | nih.gov |

| Sequence Dependence | The C-terminal adjacent residue strongly influences the rate. | mdpi.com |

| Rate vs. Asparagine | Significantly slower than asparagine deamidation. | wikipedia.orgacs.org |

Enzymatic Degradation Profiles in In Vitro Biochemical Systems

The peptide bond of this compound can be cleaved by various proteases, although the N-terminal Cbz group can affect enzyme specificity.

While the Cbz group blocks the action of most aminopeptidases, the internal peptide bond can be a target for endopeptidases or other specific enzymes.

Proteases and Peptidases : General proteases such as serine proteases, cysteine proteases, and metalloproteases are responsible for peptide bond hydrolysis. longdom.orglongdom.org The specificity of these enzymes for this compound would depend on their ability to accommodate a substrate with a blocked N-terminus and their preference for the Gly-Gln sequence.

Transglutaminase : This class of enzymes specifically targets glutamine residues, catalyzing either the formation of an isopeptide bond (transamidation) or the conversion of glutamine to glutamic acid (deamidation). nih.gov Microbial transglutaminase (MTG) has been studied in docking simulations with the substrate Cbz-Gln-Gly, which is structurally very similar to the target compound, indicating a high likelihood of interaction. researchgate.net Transglutaminase 2 (TG2) is another enzyme known to deamidate glutamine residues in peptides. nih.gov

Plasma and Cell-Surface Hydrolases : Studies on the unprotected dipeptide Gly-Gln showed that it is hydrolyzed by plasma hydrolases, although this activity was too low to account for its rapid in vivo clearance. nih.gov This suggests that other enzymes, possibly located on cell membranes, are primarily responsible for its metabolism. nih.gov

Enzymatic degradation of this compound results in specific products, and the rate of this process can be quantified by kinetic analysis.

Degradation Products : Cleavage of the peptide bond by a protease would yield N-Cbz-glycine and L-glutamine. The action of a transglutaminase in an aqueous environment without a suitable amine substrate would result in deamidation, yielding N-Cbz-glycyl-L-glutamic acid. nih.gov

Formation Kinetics : The kinetics of enzymatic degradation are typically described by parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values would need to be determined experimentally for each specific enzyme acting on this compound. While specific kinetic data for the Cbz-protected dipeptide is not readily available, data for the unprotected form provides some context. In in vitro incubations with human plasma, the half-life of glycyl-L-glutamine was found to be significantly longer than that of L-alanyl-L-glutamine, indicating slower hydrolysis. nih.gov

| Dipeptide | Half-Life in Human Plasma (minutes) |

|---|---|

| L-alanyl-L-glutamine | 46 ± 3 |

| Glycyl-L-glutamine | 553 ± 160 |

Strategies for Enhancing Compound Stability in Research Reagents and Stock Solutions

To minimize degradation and ensure the concentration and integrity of this compound in research applications, several strategies can be employed for its storage and handling.

pH and Buffer Selection : Optimizing the pH of the aqueous solution is a primary strategy for enhancing peptide stability. researchgate.netubaya.ac.id Based on stability data for glutamine and related dipeptides, maintaining the solution at a slightly acidic to neutral pH (approximately 6.0-7.0) is advisable to minimize both peptide bond hydrolysis and deamidation. nih.govnih.gov

Temperature Control : Storing stock solutions at low temperatures is crucial. For short-term storage, 4°C is acceptable, but for long-term stability, storage at -20°C or -80°C is recommended. nih.gov It is also important to minimize the number of freeze-thaw cycles, as this can accelerate degradation. nih.gov

Lyophilization : For long-term archival, the compound should be stored as a lyophilized (freeze-dried) powder. In this solid state, degradative chemical reactions are significantly slowed.

Use of Stabilizing Agents : The addition of certain excipients can improve stability in solution. alliedacademies.org For instance, adding glycerol (B35011) (to 50%) or bovine serum albumin (BSA) can help stabilize purified enzymes and may confer stability to peptide reagents as well. nih.gov Surfactants like Tween 20 have also been used as stabilizers. nih.gov

Solvent Choice : For initial stock solutions, dissolving the compound in an anhydrous organic solvent like DMSO before aliquoting and freezing can enhance stability. These stocks can then be diluted into the appropriate aqueous buffer immediately before use.

| Strategy | Mechanism/Rationale | Reference |

|---|---|---|

| pH Optimization | Minimize acid-base catalyzed hydrolysis and deamidation by buffering solutions to pH ~6.0-7.0. | nih.govresearchgate.net |

| Low-Temperature Storage | Reduces the rate of all chemical degradation reactions. Store at -20°C or -80°C. | nih.gov |

| Lyophilization | Removes water, preventing hydrolysis and other aqueous degradation pathways for long-term storage. | nih.gov |

| Aliquotting | Minimizes freeze-thaw cycles which can physically stress the molecule and accelerate degradation. | nih.gov |

| Addition of Excipients | Co-solvents (e.g., glycerol, polyols) or surfactants can prevent aggregation and reduce degradation rates. | ubaya.ac.idalliedacademies.org |

Analytical Method Development for Research Quality Control and Quantification

Chromatographic Techniques for Purity Assessment and Separation in Research Samples

Chromatographic methods are central to assessing the purity of N-Cbz-glycyl-L-glutamine, separating it from starting materials, by-products, and potential degradants.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Due to the presence of the benzyloxycarbonyl (Cbz) group, the molecule possesses a strong chromophore, making UV detection highly effective. Reversed-Phase HPLC (RP-HPLC) is the most common modality for this type of analysis.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector wavelength. A C18 column is often suitable, providing sufficient hydrophobic interaction with the Cbz group. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with an acid modifier such as formic acid or trifluoroacetic acid (TFA) to ensure good peak shape. researchgate.netscirp.org An isocratic or gradient elution can be developed to achieve adequate separation from impurities. researchgate.net For instance, a simple isocratic method using a water and methanol mobile phase can be effective for determining L-glutamine, a related compound. researchgate.net The principles of this method can be adapted for the more complex this compound. Ultra-High-Performance Liquid Chromatography (UHPLC) can also be employed to achieve faster analysis times and higher resolution.

Validation of the developed HPLC method is crucial and involves assessing parameters such as selectivity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. researchgate.netscirp.org

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This compound possesses a single chiral center at the α-carbon of the glutamine residue. It is critical to confirm the enantiomeric purity and quantify any presence of the diastereomeric N-Cbz-glycyl-D-glutamine. Chiral HPLC is the method of choice for this analysis.

Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized and N-protected amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs can separate enantiomers of polar and ionic compounds, making them suitable for this compound. sigmaaldrich.com A specific method for separating glutamine enantiomers utilizes an Astec® CHIROBIOTIC® T column with a mobile phase of water, methanol, and formic acid. sigmaaldrich.com This approach can be adapted to resolve the diastereomers of the target dipeptide derivative. The D-enantiomer is often more strongly retained on this type of CSP. sigmaaldrich.com

| Parameter | Typical Condition for Chiral Separation |

|---|---|

| Column | Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) sigmaaldrich.com |

| Mobile Phase | Methanol / Water / Formic Acid (e.g., 70:30:0.02) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 25 °C sigmaaldrich.com |

| Detection | UV at 210 nm or 254 nm |

| Sample Preparation | Dissolved in mobile phase or a compatible solvent |

Capillary Electrophoresis (CE) offers an alternative high-resolution technique for the analysis of this compound. CE provides high separation efficiency and requires minimal sample and solvent consumption. As the compound has a free carboxylic acid group, it carries a negative charge at neutral to alkaline pH and can be analyzed by Capillary Zone Electrophoresis (CZE).

For enhanced separation or for analyzing the compound in complex matrices, Micellar Electrokinetic Chromatography (MEKC), which uses surfactants like sodium dodecyl sulfate (B86663) (SDS) in the buffer, can be employed. Furthermore, CE can be adapted for chiral separations by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. researchgate.net This approach has been successfully used for other N-CBZ amino acid derivatives and could be applied to assess the enantiomeric purity of this compound. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for both separation and identification. springernature.com

Mass Spectrometry (MS) for Identity Confirmation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the unambiguous confirmation of the molecular identity of this compound and for its quantification.

Electrospray Ionization (ESI) is the most common ionization technique for analyzing polar molecules like this compound, as it is a soft ionization method that typically produces intact molecular ions. nih.gov It is readily coupled with liquid chromatography (LC-ESI-MS), allowing for the mass of eluting peaks from an HPLC separation to be determined. nih.gov In positive ion mode, this compound (Molecular Weight: 337.33 g/mol ) is expected to be detected primarily as the protonated molecule [M+H]⁺ at m/z 338.1. Other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 360.1 and the potassium adduct [M+K]⁺ at m/z 376.1, may also be observed.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that could be used, though it is more commonly applied to larger molecules like proteins and is not typically coupled with LC.

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. osu.edu The fragmentation pattern serves as a structural fingerprint of the molecule. For this compound, collision-induced dissociation (CID) would be expected to cleave the peptide bond, producing characteristic b- and y-type fragment ions. nist.gov

Fragmentation of the glutamine residue is also a key diagnostic feature. The N-terminal glutamine in peptides is known to undergo a characteristic loss of water or ammonia (B1221849), leading to cyclization. nist.govnih.gov The Cbz protecting group can also fragment, for example, through the loss of the benzyl (B1604629) group or carbon dioxide. The analysis of these specific fragments allows for the unequivocal identification of the compound and can be used to distinguish it from isomeric impurities. osu.edu

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|---|

| [M+H]⁺ = 338.1 | 294.1 | Loss of CO₂ from carboxyl terminus |

| 230.1 | Loss of C₇H₇ (tropylium ion) and CO₂ | |

| 208.1 | b₂ ion: [Cbz-Gly-CO]⁺ | |

| 147.1 | y₁ ion: [H-Gln-OH + H]⁺ | |

| 130.1 | Iminium ion of glutamine or loss of NH₃ from y₁ ion |

Quantitative Mass Spectrometry Approaches for Research Applications

The quantification of this compound in various research applications, particularly in complex biological matrices, necessitates the development of highly selective and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of peptides and related small molecules due to its superior specificity, sensitivity, and wide dynamic range. bioanalysis-zone.comnih.gov This section details the development and application of quantitative mass spectrometry approaches for this compound.

The primary strategy for quantifying this compound involves reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. youtube.com Electrospray ionization (ESI) in the positive ion mode is typically employed for the analysis of such peptides, as it efficiently generates protonated molecular ions [M+H]⁺. researchgate.net

Chromatographic Separation

Effective chromatographic separation is crucial to minimize matrix effects and distinguish the analyte from isobaric interferences. A typical LC system for the analysis of this compound would utilize a C18 reversed-phase column. nih.gov The mobile phases commonly consist of an aqueous component (A) and an organic component (B), both containing a small percentage of an acid, such as formic acid, to improve peak shape and ionization efficiency. nih.gov A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is employed to ensure the retention and subsequent sharp elution of the compound.

Interactive Data Table: Representative LC Method Parameters

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes |

Mass Spectrometric Detection

For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves the selection of a specific precursor ion (typically the [M+H]⁺ ion of this compound) in the first quadrupole (Q1), fragmentation of this ion in the collision cell (Q2), and detection of a specific product ion in the third quadrupole (Q3). This process ensures high selectivity and sensitivity. youtube.com

The fragmentation of peptides in the collision cell predictably occurs at the amide bonds, generating b and y ions. youtube.com For this compound, the precursor ion would be at m/z 380.15. Potential product ions for monitoring could arise from the cleavage of the peptide bond or fragmentation of the Cbz protecting group. A characteristic fragmentation for glutamine-containing peptides is the loss of ammonia (NH₃) or water (H₂O). nih.govnih.gov

Interactive Data Table: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 380.15 | 233.10 | 15 |

| This compound (Qualifier) | 380.15 | 108.05 | 25 |

| Internal Standard | 385.18 | 238.12 | 15 |

Note: The above MRM transitions are hypothetical and would require experimental optimization.

Method Validation

A robust quantitative method requires thorough validation to ensure its reliability for research applications. Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, accuracy, and matrix effect. The following table summarizes typical acceptance criteria for a bioanalytical method validation.

Interactive Data Table: Representative Method Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | >0.995 | ≥0.99 |

| LLOQ | 1 ng/mL | S/N > 10 |

| Intra-day Precision (%CV) | <10% | ≤15% |

| Inter-day Precision (%CV) | <12% | ≤15% |

| Accuracy (% bias) | ± 8% | ± 15% |

| Matrix Effect | 95-105% | 85-115% |

Research Findings

A significant consideration in the analysis of glutamine-containing peptides is the potential for in-source cyclization to form a pyroglutamic acid derivative. nih.govyoutube.com This can lead to an underestimation of the target analyte. Chromatographic separation of this compound from its potential cyclized artifact is therefore critical for accurate quantification. nih.gov The use of an isotopically labeled internal standard, such as ¹³C₅,¹⁵N₂-N-Cbz-glycyl-L-glutamine, is also highly recommended to compensate for any matrix effects and variations in instrument response. nih.gov

In research settings, such a validated LC-MS/MS method would be instrumental in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of this compound. It would also be crucial for in vitro studies, such as cell-based assays, to accurately measure the concentration of the compound in culture media or cell lysates.

Q & A

Q. What are the recommended synthetic routes for N-Cbz-glycyl-L-glutamine, and how can structural purity be validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods using carbobenzyloxy (Cbz) as a protecting group for the amine functionality. Key steps include:

- Coupling reactions : Use of coupling agents like HOBt/DCC or HATU to link glycyl and glutamine residues under inert conditions .

- Deprotection : Selective removal of the Cbz group via catalytic hydrogenation or acidic conditions (e.g., HBr in acetic acid) .

- Purification : Reverse-phase HPLC or flash chromatography to isolate the product.

Validation methods : - NMR spectroscopy : Confirm backbone connectivity (e.g., α-proton shifts at 4.2–4.5 ppm for glycine and glutamine residues) .

- Mass spectrometry : Verify molecular weight (C₁₃H₁₆N₂O₅; MW 280.27) .

- HPLC purity : Ensure >95% purity using C18 columns with UV detection at 214 nm .

Q. How does the stability of this compound compare to unprotected glutamine derivatives in cell culture media?

this compound exhibits superior stability compared to free L-glutamine due to its Cbz protection, which reduces susceptibility to enzymatic degradation and heat-induced cyclization. For example:

- Autoclaving : Free glutamine degrades at >40°C, forming pyroglutamic acid, whereas this compound remains stable under sterilization conditions .

- Long-term storage : Stable at -20°C in lyophilized form but hygroscopic; store under inert atmosphere to prevent hydrolysis .

Methodological tip : Monitor degradation via LC-MS to detect hydrolyzed products (e.g., glycine and Cbz-glutamine fragments) .

Q. What analytical techniques are critical for distinguishing this compound from its isomers or degradation products?

- Chiral HPLC : Resolves enantiomeric impurities (e.g., D-glutamine contamination) using chiral stationary phases (e.g., Chirobiotic T) .

- FT-IR spectroscopy : Identifies characteristic amide I (1650 cm⁻¹) and Cbz carbonyl (1700 cm⁻¹) stretches .

- X-ray crystallography : Confirms stereochemistry for crystalline batches, though limited by solubility challenges .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Dosing strategy : Administer via intravenous or oral routes in rodent models, with doses ranging 0.3–10 nM based on prior hypotension inhibition studies of glycyl-glutamine analogs .